

An In-depth Technical Guide to the Physicochemical Characteristics of (+/-)-Laureline

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Compound of Interest

Compound Name: (+/-)-Laureline

Cat. No.: B12763209

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of the racemic mixture of Laureline, an aporphine alkaloid. The information is compiled to support research, development, and quality control activities involving this compound. While extensive literature searches have been conducted, specific experimental spectroscopic data (NMR, IR, MS) for the racemic form were not readily available. Therefore, this guide presents the known physicochemical properties, detailed experimental protocols for their determination, and relevant biological pathway information for aporphine alkaloids.

Chemical and Physical Properties

(+/-)-Laureline is a synthetically produced racemic mixture of the naturally occurring (-)-Laureline and its enantiomer. The following tables summarize the known quantitative data for Laureline.

Identifier	Value	Source
IUPAC Name	(12R)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0 ^{2,6} .0 ^{8,20} .0 ^{14,19}]icosane-1(20),2(6),7,14(19),15,17-hexaene	PubChem[1]
Molecular Formula	C ₁₉ H ₁₉ NO ₃	PubChem[1]
CAS Number	3749-97-1	
Canonical SMILES	CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3	PubChem[1]

Table 1: General Chemical Information for Laureline

Physicochemical Property	Value	Notes
Molecular Weight	309.36 g/mol	
Melting Point	115-116 °C	For the racemic (±)-form, described as rough needles from petroleum ether.
Solubility	Practically insoluble in water. Soluble in alcohol and ether.	
pKa (predicted)	~8.28	This is a predicted value for the parent compound, aporphine. As an aporphine alkaloid, Laureline is expected to be feebly basic.
Appearance	Rough needles	When crystallized from petroleum ether.

Table 2: Physicochemical Data for **(+/-)-Laureline**

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **(+/-)-Laureline** are provided below. These protocols are based on standard laboratory practices for the analysis of alkaloids.

Objective: To determine the melting point range of a solid crystalline sample of **(+/-)-Laureline**.

Materials:

- **(+/-)-Laureline** sample (finely powdered and dry)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **(+/-)-Laureline** sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- **Packing the Capillary Tube:** Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- **Measurement:**
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting point range.
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
 - Insert a new sample and heat at a slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).
- Reporting: Report the melting point as a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Objective: To qualitatively and quantitatively determine the solubility of **(+/-)-Laureline** in various solvents.

Materials:

- **(+/-)-Laureline** sample
- A selection of solvents (e.g., water, ethanol, methanol, ether, chloroform, acetone)
- Vials or test tubes with closures
- Vortex mixer
- Analytical balance
- Spectrophotometer or HPLC system for quantitative analysis

Procedure (Qualitative):

- Place a small, accurately weighed amount of **(+/-)-Laureline** (e.g., 1-5 mg) into a series of vials.
- Add a small volume (e.g., 1 mL) of each solvent to the respective vials.
- Vortex each vial for 1-2 minutes.
- Visually observe if the solid has dissolved.
- If the solid dissolves, the compound is "soluble." If it does not, it is "insoluble" or "sparingly soluble."

Procedure (Quantitative - Shake-Flask Method):

- Prepare a saturated solution by adding an excess amount of **(+/-)-Laureline** to a known volume of the solvent in a flask with a stopper.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the solution to stand, and then filter or centrifuge to remove the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the aliquot with a suitable solvent and determine the concentration of Laureline using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- Calculate the solubility in units such as mg/mL or mol/L.

Objective: To experimentally determine the acid dissociation constant (pKa) of **(+/-)-Laureline**.

Materials:

- **(+/-)-Laureline** sample
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Co-solvent (e.g., methanol or ethanol, as Laureline is poorly soluble in water)
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

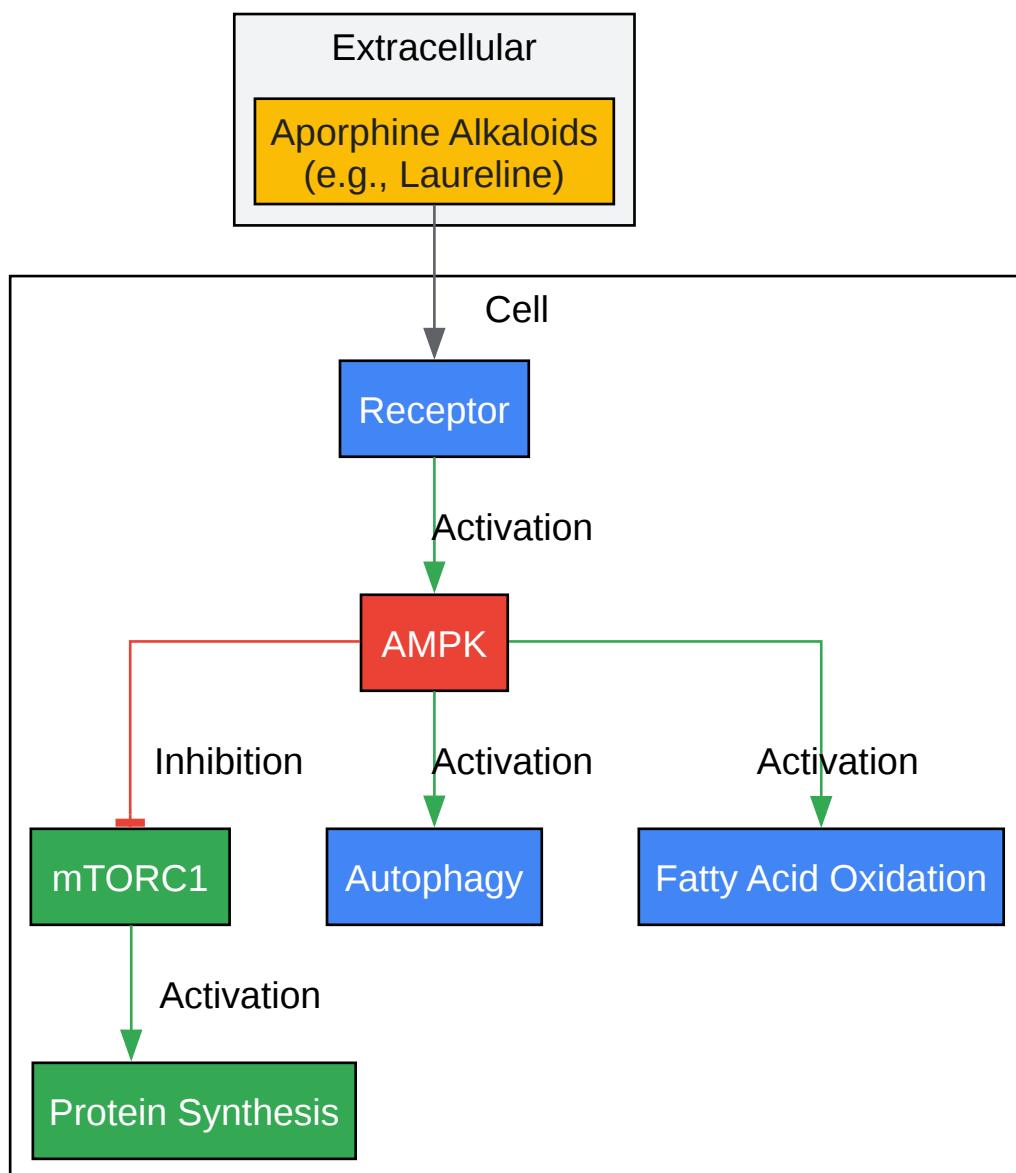
Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **(+/-)-Laureline** in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water).

- Titration:
 - Place the beaker containing the Laureline solution on the magnetic stirrer and immerse the pH electrode.
 - Begin stirring and record the initial pH.
 - Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue the titration well past the equivalence point (the point of rapid pH change).
- Data Analysis:
 - Plot the pH versus the volume of titrant added to obtain a titration curve.
 - Determine the equivalence point from the inflection point of the curve.
 - The pH at the half-equivalence point is equal to the pKa of the conjugate acid of Laureline. The pKb can then be calculated ($pKb = 14 - pKa$ at 25 °C).

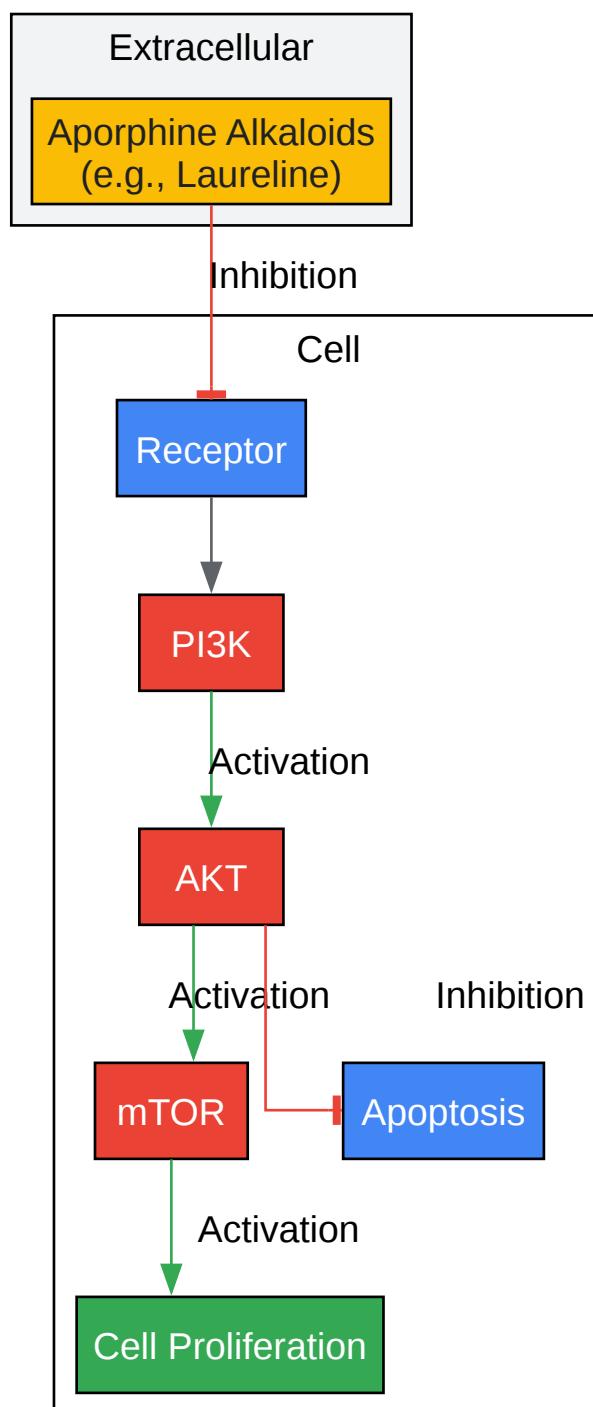
Mandatory Visualizations

Aporphine alkaloids, the class of compounds to which Laureline belongs, have been reported to interact with several key signaling pathways implicated in cellular metabolism and proliferation. The following diagrams illustrate two of these pathways.



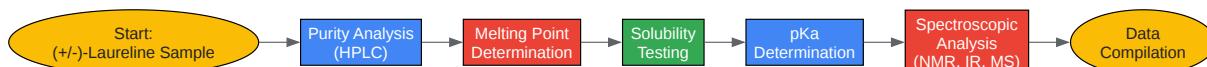
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Caption: Aporphine Alkaloids and the AMPK Signaling Pathway.



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Caption: Aporphine Alkaloids and the PI3K/AKT/mTOR Signaling Pathway.



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Caption: Experimental Workflow for Physicochemical Characterization.

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References

- 1. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
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